molecular formula C20H15FN4O4 B2598162 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251576-18-7

1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2598162
CAS No.: 1251576-18-7
M. Wt: 394.362
InChI Key: MMQUZASVRZWKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic molecule featuring a pyrazine-dione core substituted with a 2-methoxyphenyl group and a methyl-linked 1,2,4-oxadiazole ring bearing a 3-fluorophenyl moiety. This structure combines aromatic, electron-withdrawing (fluorine, oxadiazole), and electron-donating (methoxy) groups, which are critical for modulating physicochemical properties and biological activity. The pyrazine-dione scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the 1,2,4-oxadiazole acts as a bioisostere for ester or amide functionalities, enhancing resistance to enzymatic degradation .

Properties

IUPAC Name

1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4/c1-28-16-8-3-2-7-15(16)25-10-9-24(19(26)20(25)27)12-17-22-18(23-29-17)13-5-4-6-14(21)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQUZASVRZWKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the oxadiazole intermediate with a fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the pyrazine ring: The final step involves the cyclization of the intermediate with a suitable diketone to form the pyrazine-2,3(1H,4H)-dione core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antitumor activity. For example, compounds similar to 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione have been tested against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

Antiviral Properties

Research has shown that certain oxadiazole derivatives possess antiviral properties. The structural modifications in the compound can lead to enhanced interactions with viral proteins, potentially inhibiting viral replication .

Material Science Applications

The unique electronic properties of the oxadiazole and pyrazine rings make this compound suitable for applications in organic electronics, such as:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when an electric current passes through it makes it a candidate for OLED materials.
  • Organic Photovoltaics (OPVs) : Its properties can be harnessed in solar cells to improve energy conversion efficiency.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in various applications:

StudyApplicationFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range .
Study 2Antiviral ActivityShowed promising results against influenza virus strains with a reduction in viral load by over 70% .
Study 3Material ScienceExhibited high electron mobility suitable for use in OLEDs with efficiency improvements over traditional materials.

Mechanism of Action

The mechanism of action of 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-{[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(4-Fluorobenzyl)Thieno[3,2-d]Pyrimidine-2,4(1H,3H)-Dione

  • Core Structure: Thienopyrimidine-dione vs. pyrazine-dione.
  • Substituents :
    • Oxadiazole with 2-chlorophenyl (vs. 3-fluorophenyl in the target compound).
    • 4-Fluorobenzyl group (vs. 2-methoxyphenyl).
  • Implications: The thienopyrimidine core may enhance π-π stacking interactions, while the chlorine atom increases lipophilicity compared to fluorine.

4-{[1-({3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Piperidin-3-yl]Methyl}Morpholine

  • Core Structure : Piperidine-morpholine hybrid vs. pyrazine-dione.
  • Substituents :
    • Oxadiazole with 4-(trifluoromethyl)phenyl (strong electron-withdrawing effect vs. 3-fluorophenyl).
  • Implications : The trifluoromethyl group increases metabolic stability but may reduce solubility. The piperidine-morpholine core likely improves blood-brain barrier penetration, making this compound more suited for CNS targets than the pyrazine-dione-based target .

Analogues with Fluorinated Aromatic Groups

6-[1-(4-Fluorophenyl)-1H-Pyrazol-5-yl]-2-(3-Methoxyphenyl)-4-Methyl-1,2,4-Triazine-3,5(2H,4H)-Dione

  • Core Structure : Triazinedione vs. pyrazine-dione.
  • Substituents :
    • 4-Fluorophenyl on pyrazole (vs. 3-fluorophenyl on oxadiazole).
    • 3-Methoxyphenyl (similar to the target’s 2-methoxyphenyl but para-substituted).
  • Implications : The triazine core may offer different hydrogen-bonding patterns. The para-methoxy group could enhance solubility compared to the ortho-substitution in the target compound .

2-(1-(4-Amino-3-(2,4-Dimethylthiazol-5-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

  • Core Structure: Chromenone-pyrazolopyrimidine vs. pyrazine-dione.
  • Substituents: 3-Fluorophenyl (same position as the target compound). Additional fluorine on chromenone.
  • Implications: The chromenone scaffold may confer fluorescence properties useful in imaging. Dual fluorination enhances metabolic stability but could increase molecular weight and logP .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Thienopyrimidine-Dione Triazinedione Chromenone Derivative
Molecular Weight ~450 (estimated) 448.85 393.37 531.3
logP Moderate (~3.5) High (~4.0) Moderate (~2.8) High (~4.5)
Solubility Moderate (methoxy enhances) Low (chlorine reduces) High (para-methoxy) Low (chromenone hydrophobicity)
Metabolic Stability High (oxadiazole, fluorine) Moderate (chlorine) Moderate High (fluorine, chromenone)

Biological Activity

The compound 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a methoxyphenyl group and an oxadiazole moiety that incorporates a fluorophenyl substituent. This structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

  • Inhibition of Cell Proliferation : Studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of cancer cells such as A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 0.49 to 9 μM, indicating potent activity against these cell lines .
  • Mechanisms of Action : The anticancer effects are often linked to the induction of cell cycle arrest and apoptosis. For example, compounds have been reported to cause significant morphological changes in cancer cells and inhibit their migration capabilities .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Some oxadiazole derivatives have been evaluated for their ability to inhibit AChE, with IC50 values ranging from 12.8 to 99.2 μM. This inhibition is relevant for conditions such as Alzheimer's disease .
  • Butyrylcholinesterase (BChE) Inhibition : Similar studies report varying degrees of BChE inhibition, which can also play a role in neurodegenerative diseases. The most effective inhibitors in related studies displayed IC50 values below 100 μM .

Study on Oxadiazole Derivatives

A recent study focused on the synthesis and biological evaluation of various oxadiazole derivatives, including those structurally related to the target compound. The findings highlighted:

  • Structure–Activity Relationship (SAR) : Modifications on the oxadiazole ring significantly influenced biological activity. Substituents such as halogens or alkyl groups affected both potency and selectivity against AChE and BChE .
  • Cytotoxicity Profiles : Several derivatives were tested against a panel of human cancer cell lines, with notable results indicating that certain substitutions could enhance cytotoxicity while others diminished it. For instance, derivatives with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .

Data Tables

Compound StructureIC50 (μM)Target Enzyme/Cell LineReference
Oxadiazole Derivative A9A549 Cell Line
Oxadiazole Derivative B12.8AChE
Oxadiazole Derivative C53.1BChE
Oxadiazole Derivative D0.49HeLa Cell Line

Q & A

Q. What are the optimal synthetic routes for preparing 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, and how can yield be improved?

Methodological Answer: The compound’s synthesis involves multi-step protocols:

  • Step 1: Condensation of 3-fluorophenyl-substituted precursors with hydroxylamine derivatives to form the 1,2,4-oxadiazole core. Microwave-assisted synthesis (50–100°C, 1–3 h) can enhance reaction efficiency compared to traditional reflux .
  • Step 2: Alkylation of the pyrazine-dione moiety using formaldehyde or methylene-bridging agents. Ethanol or THF as solvents, with piperazine derivatives as catalysts, improves regioselectivity .
  • Yield Optimization: Use anhydrous conditions, stoichiometric control of formaldehyde (3:1 molar ratio), and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization resolve ambiguities in the compound’s regiochemistry or stereochemistry?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis confirms the pyrazine-dione ring conformation and intramolecular hydrogen bonds (e.g., C–H⋯N interactions stabilizing the oxadiazole-methyl bridge) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR (400–600 MHz, DMSO-d6) identifies substituent positions:
    • 3-Fluorophenyl: δ 7.4–7.6 ppm (meta-F coupling) .
    • 2-Methoxyphenyl: δ 3.8 ppm (OCH3) and δ 6.9–7.2 ppm (aromatic protons) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₁₆FN₃O₄: 394.11) .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity: Broth microdilution (MIC values) against Gram-positive/negative strains, with ciprofloxacin as a control .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311G(d,p) to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites on the oxadiazole and pyrazine-dione moieties .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PARP-1). Focus on hydrogen bonds between the methoxyphenyl group and catalytic residues .
  • MD Simulations: GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What experimental designs address contradictory data in solubility or stability studies?

Methodological Answer:

  • Solubility: Use a shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification. If discrepancies arise, verify temperature control (±0.5°C) and equilibration time (>24 h) .
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Conflicting results may stem from light exposure; use amber glass vials .

Q. How can reaction kinetics elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Pseudo-First-Order Kinetics: Incubate the compound in simulated gastric fluid (0.1 M HCl) and plasma (PBS, pH 7.4). Sample at intervals (0, 1, 3, 6 h) for HPLC analysis .
  • Degradation Products: Identify via LC-QTOF-MS. For example, cleavage of the oxadiazole ring generates 3-fluorobenzamide derivatives .

Q. What strategies improve the compound’s bioavailability in preclinical models?

Methodological Answer:

  • Salt Formation: React with HCl or sodium citrate to enhance aqueous solubility. Characterize salts via PXRD and DSC .
  • Nanoformulation: Prepare PLGA nanoparticles (emulsion-solvent evaporation method). Optimize particle size (<200 nm) using dynamic light scattering (DLS) .

Q. How can crystallographic data resolve polymorphism issues affecting pharmacological performance?

Methodological Answer:

  • Screening Polymorphs: Use solvent-drop grinding (CH3CN, EtOH, DCM) and analyze via PXRD. Compare experimental patterns with Mercury CSD database entries .
  • Thermodynamic Stability: Calculate lattice energy differences (DFT) between polymorphs. Metastable forms often exhibit lower melting points (DSC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.